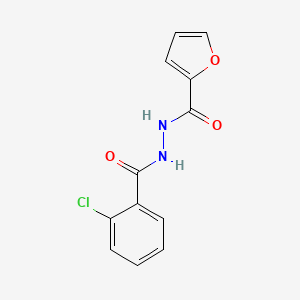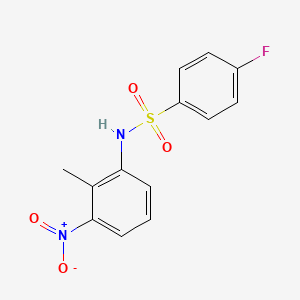
N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide, also known as FPH1, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in the field of cancer research, as well as in other areas such as neurobiology and immunology. In
Mecanismo De Acción
N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide works by binding to the WD40 domain of FBW7, which is responsible for recognizing and binding to its target proteins. This binding prevents FBW7 from recognizing and degrading its target proteins, leading to their accumulation and subsequent cell death.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on cell growth and division, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to have an effect on the immune system, specifically in the activation of T cells. This compound has also been shown to have an effect on the nervous system, specifically in the regulation of synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide in lab experiments is its specificity for FBW7. This allows researchers to study the specific effects of FBW7 inhibition on cell growth and division, without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.
Direcciones Futuras
Future research on N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide could focus on several areas, including the development of more potent inhibitors of FBW7, the exploration of the compound's effects on other cellular processes, and the investigation of this compound's potential as a therapeutic agent for cancer and other diseases. Additionally, further research could explore the potential of this compound as a tool for studying the role of FBW7 in various biological processes.
Métodos De Síntesis
The synthesis of N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-pyridinecarbohydrazide, which is reacted with 9H-fluorene-9-carbaldehyde to form an intermediate product. This intermediate is then treated with a reducing agent to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide has been widely used in scientific research due to its ability to inhibit the activity of a protein called F-box and WD repeat domain-containing 7 (FBW7). FBW7 is a tumor suppressor protein that plays a critical role in regulating cell growth and division. Inhibition of FBW7 activity by this compound has been shown to lead to the accumulation of several oncogenic proteins, including c-Myc, cyclin E, and Notch1, resulting in cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-(fluoren-9-ylideneamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c23-19(17-11-5-6-12-20-17)22-21-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZVFUNZHBQMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)
![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)
![4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5885447.png)

![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)

![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)

![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)

![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5885511.png)